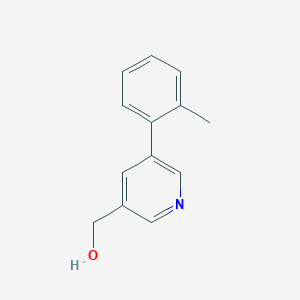

(5-(o-Tolyl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(2-methylphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBFUNHGMDQAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647013 | |

| Record name | [5-(2-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-27-8 | |

| Record name | [5-(2-Methylphenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 O Tolyl Pyridin 3 Yl Methanol

Retrosynthetic Analysis of the (5-(o-Tolyl)pyridin-3-yl)methanol Core

A retrosynthetic analysis of this compound identifies two primary disconnections that simplify the target molecule into readily available starting materials. The first key disconnection is the carbon-carbon single bond between the pyridine (B92270) ring and the o-tolyl group. This bond can be strategically formed using a cross-coupling reaction, suggesting precursors such as a 5-halopyridine derivative and an organometallic o-tolyl species.

A second disconnection focuses on the hydroxymethyl group at the C-3 position of the pyridine ring. This functional group can be obtained through the reduction of a more oxidized precursor, such as a carboxylic acid, an ester, or an aldehyde. This leads to a key intermediate, 5-(o-tolyl)nicotinic acid or its corresponding ester.

Combining these disconnections, a plausible retrosynthetic route is established. The target molecule, this compound, is traced back to 5-(o-tolyl)nicotinic acid. This intermediate, in turn, can be disconnected at the aryl-aryl bond, leading to a 5-halonicotinic acid (like 5-bromonicotinic acid) and an o-tolylboronic acid, which are ideal partners for a Suzuki-Miyaura cross-coupling reaction. This two-step approach—cross-coupling followed by reduction—represents a robust and efficient strategy for the synthesis of the target compound.

Strategies for Pyridine Ring Functionalization and Construction

The forward synthesis, guided by the retrosynthetic analysis, involves the strategic functionalization of a pre-existing pyridine ring. This requires carefully chosen reactions to install both the o-tolyl group at the C-5 position and the methanol (B129727) group at the C-3 position.

Approaches to Introduce the o-Tolyl Moiety

The formation of the biaryl linkage is a critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation efficiently and with high selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com

For the synthesis of this compound, a suitable starting material would be a 5-halopyridine derivative, such as methyl 5-bromonicotinate, which is then reacted with o-tolylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethoxyethane (DME). mdpi.com Nickel catalysts have also been developed for Suzuki-Miyaura couplings, sometimes offering advantages in terms of cost and reactivity, and can be used with various heterocyclic halides. orgsyn.orgorgsyn.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly versatile. tcichemicals.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling on Heterocyclic Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindazole Derivatives | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | Good | mdpi.com |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl2(PCy3)2 | K3PO4 | t-Amyl alcohol | 83% | orgsyn.orgorgsyn.org |

While the Suzuki-Miyaura coupling is highly effective, other arylation methods can also be considered. One such alternative is the use of Grignard reagents. This could involve the reaction of an o-tolyl Grignard reagent (o-tolylmagnesium bromide) with a 5-halopyridine derivative. These reactions often require a transition metal catalyst, such as nickel or palladium, to facilitate the cross-coupling.

Another approach involves the addition of Grignard reagents to pyridine N-oxides, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org While not directly applicable to the 5-position, this highlights the versatility of organometallic reagents in pyridine functionalization. The electrochemical generation of Grignard reagents is also an emerging eco-friendly technique that enhances reaction efficiency. researchgate.net

Methods for Installing the Methanol Group at the Pyridine C-3 Position

Once the o-tolyl group is installed, the final step is the conversion of the functional group at the C-3 position into a methanol (hydroxymethyl) group. The most straightforward method is the reduction of a carboxylic acid or its ester derivative.

The reduction of the carboxylic acid or ester function of the 5-(o-tolyl)nicotinic acid intermediate to the corresponding primary alcohol yields the final product. Several reducing agents are capable of this transformation.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can efficiently reduce carboxylic acids and esters to alcohols. google.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Another option is the use of a metal hydride to reduce a potassium pyridinecarboxylate salt. google.com

A milder and often more chemoselective approach involves a two-step process: first, the esterification of the nicotinic acid derivative, followed by reduction of the resulting ester. researchgate.net Nicotinic acid can be esterified using methanol in the presence of a catalytic amount of sulfuric acid to produce methyl nicotinate. researchgate.net The subsequent reduction of the ester can be achieved with sodium borohydride (B1222165) (NaBH4) in methanol, which is a safer and more convenient reagent than LiAlH4. This NaBH4-MeOH system has been shown to reduce aromatic esters to their corresponding alcohols in high yields. researchgate.net

Table 2: Methods for the Reduction of Nicotinic Acid Derivatives

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Nicotinic acid | 1. H2SO4, MeOH 2. NaBH4, MeOH | 3-Pyridyl methanol | High yield, mild conditions, simple work-up | researchgate.net |

| Potassium pyridinecarboxylate | Metal hydride (e.g., LiAlH4) | Pyridine methanol compound | Effective for salt precursors | google.com |

| Ester compounds | Ruthenium complex, H2, KOMe | Alcohol compound | Catalytic hydrogenation | chemicalbook.com |

Reduction of Aldehyde or Ester Intermediates

The synthesis of this compound can also proceed through the reduction of a 5-(o-Tolyl)pyridine-3-carbaldehyde intermediate. This aldehyde can be prepared by the partial oxidation of the corresponding methanol or the partial reduction of the nicotinic acid or its ester. The reduction of the aldehyde to the primary alcohol is a facile transformation that can be achieved using milder reducing agents compared to those required for esters or carboxylic acids.

Sodium borohydride (NaBH4) is a commonly used reagent for this purpose. It is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols while being unreactive towards esters and carboxylic acids. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol (B145695) at room temperature.

One-Pot and Multi-Component Synthetic Pathways for Pyridine Scaffolds

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like substituted pyridines. bohrium.comekb.egnih.gov These strategies involve the combination of three or more starting materials in a single reaction vessel to form the final product, bypassing the need for isolation of intermediates. bohrium.com The synthesis of the 5-(o-tolyl)pyridine core of the target molecule could potentially be achieved through such a methodology.

For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of dihydropyridine rings, which can then be oxidized to the corresponding pyridines. A modified approach could involve the condensation of an enamine, an active methylene compound, and an aldehyde. More contemporary MCRs often utilize transition metal catalysts to achieve high yields and regioselectivity. bohrium.com A plausible multi-component strategy for a 5-aryl-3-functionalized pyridine might involve the reaction of an enamine, a 1,3-dicarbonyl compound, and an aryl-substituted building block in the presence of a suitable catalyst and oxidant.

While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, the principles of MCRs provide a framework for its potential development. nih.govacs.org For example, a reaction involving o-tolylboronic acid, a suitable pyridine precursor, and a palladium catalyst in a Suzuki-type coupling followed by an in-situ reduction could be envisioned as a one-pot process. organic-chemistry.org

Analogous Synthetic Routes from Pyridine Derivatives with Similar Substitution Patterns

The synthesis of this compound can be guided by established routes for analogous 5-aryl-3-hydroxymethylpyridines. A prevalent and versatile method for the introduction of the aryl group at the 5-position of the pyridine ring is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron reagent (like o-tolylboronic acid) with a halide (such as 5-bromonicotinic acid or its ester).

A typical synthetic sequence would commence with the esterification of 5-bromonicotinic acid to prevent interference of the acidic proton in the subsequent coupling step. google.com The resulting ethyl or methyl 5-bromonicotinate would then be subjected to Suzuki coupling with o-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3) in a suitable solvent system like a mixture of toluene, ethanol, and water. This would yield ethyl 5-(o-tolyl)nicotinate. The final step would be the reduction of the ester functionality to the hydroxymethyl group using one of the methods described in section 2.2.2., such as reduction with LiAlH4 or catalytic hydrogenation.

This modular approach, separating the construction of the C-C bond via cross-coupling from the functional group transformation, offers high flexibility and is a well-established strategy for the synthesis of a wide array of bi-aryl heterocyclic compounds.

Derivatization and Structural Transformations of 5 O Tolyl Pyridin 3 Yl Methanol

Oxidation Products and Their Synthesis

The primary alcohol group of (5-(o-Tolyl)pyridin-3-yl)methanol is a key site for oxidation reactions, leading to the formation of corresponding aldehydes and carboxylic acids. These transformations are fundamental in modifying the electronic and structural properties of the molecule, providing crucial intermediates for further derivatization.

Formation of Aldehydes (e.g., (5-(o-Tolyl)pyridin-3-yl)carboxaldehyde)

The selective oxidation of this compound to its corresponding aldehyde, (5-(o-Tolyl)pyridin-3-yl)carboxaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. While specific literature for this exact transformation is limited, analogous conversions of pyridyl methanols are well-documented. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in aprotic solvents like dichloromethane (B109758) are commonly employed for such selective oxidations.

Another established method involves the use of chromium(VI) reagents in acidic aqueous media, which can convert pyridinemethanols to pyridinecarboxaldehydes. researchgate.net The reaction conditions can be tuned to favor the formation of the aldehyde. Furthermore, catalytic methods, for instance using a palladium catalyst, can be applied for the synthesis of related aryl-pyrrole-carbaldehydes, suggesting a potential route for the target aldehyde. google.comgoogle.com

Table 1: Representative Conditions for Aldehyde Synthesis

| Oxidizing Agent | Catalyst/Solvent System | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature, 1-2 hours |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature, 1-3 hours |

| Chromium(VI) oxide (CrO₃) | Acetic acid/Pyridine (B92270) | 0°C to room temperature |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Reflux, several hours |

Synthesis of Carboxylic Acids (e.g., (5-(o-Tolyl)pyridin-3-yl)carboxylic acid)

Further oxidation of the primary alcohol or the intermediate aldehyde yields (5-(o-Tolyl)pyridin-3-yl)carboxylic acid, also known as 5-(o-tolyl)nicotinic acid. This transformation can be achieved using stronger oxidizing agents.

Common methods for the oxidation of alkylpyridines to pyridine carboxylic acids, which are analogous to the oxidation of the subject alcohol, include the use of nitric acid at elevated temperatures and pressures. google.comgoogle.com Catalytic systems involving transition metals are also highly effective. For instance, an iron-based system using Fe(NO₃)₃·9H₂O with TEMPO and a chloride source can oxidize alcohols to carboxylic acids using oxygen or air as the terminal oxidant. organic-chemistry.org Similarly, chromium(VI) reagents in more forcing conditions (higher temperature or longer reaction times) than those used for aldehyde synthesis will produce the carboxylic acid. researchgate.net

Table 2: Reagents for Carboxylic Acid Synthesis

| Oxidizing Agent | Catalyst/Solvent System | Key Features |

| Potassium Permanganate (KMnO₄) | Water/Pyridine, heat | Strong, classical oxidant |

| Nitric Acid (HNO₃) | High temperature and pressure | Industrial method for nicotinic acid synthesis. google.comgoogle.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong, acidic oxidant |

| Fe(NO₃)₃·9H₂O/TEMPO | Air/O₂, MCl (M=alkali metal) | Green, catalytic method. organic-chemistry.org |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification and etherification, providing a wide range of derivatives with modified physicochemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) under acidic or base-catalyzed conditions. youtube.commedcraveonline.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. google.com For more sensitive substrates, milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Etherification , the formation of an ether linkage, can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Reductive etherification provides an alternative pathway for creating ether blendstocks from biomass-derived alcohols.

Table 3: Common Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester |

| Esterification | Acid Chloride/Anhydride | Base (e.g., Pyridine, Et₃N) | Ester |

| Etherification | Alkyl Halide | Strong base (e.g., NaH), then alkyl halide | Ether |

Synthesis of Nitrogen-Containing Derivatives

The functional group transformations of this compound extend to the synthesis of various nitrogen-containing compounds, most notably amides and carbamic acid esters.

Amide Derivatives

Amide derivatives, such as 5-(o-Tolyl)nicotinamide, are synthesized from the corresponding carboxylic acid. cookechem.com The carboxylic acid, (5-(o-Tolyl)pyridin-3-yl)carboxylic acid, is first activated, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species is then reacted with a primary or secondary amine to form the amide bond. mdpi.commdpi.com Peptide coupling reagents, such as HATU or HOBt/EDC, offer a milder alternative for this transformation, directly coupling the carboxylic acid with an amine.

Table 4: General Synthesis of Amide Derivatives

| Step | Reagents | Purpose |

| 1. Acid Activation (A) | Thionyl chloride (SOCl₂) or Oxalyl chloride | Formation of the corresponding acyl chloride |

| 2. Amidation (A) | Primary or Secondary Amine (R¹R²NH) | Nucleophilic acyl substitution to form the amide |

| 1. Direct Coupling (B) | Amine, Peptide Coupling Reagents (e.g., HATU) | One-pot formation of the amide bond. mdpi.com |

Carbamic Acid Esters

Carbamic acid esters, or carbamates, are derivatives of the parent alcohol. They are typically synthesized by reacting this compound with an isocyanate (R-N=C=O) in the presence of a suitable catalyst, often a tertiary amine or an organotin compound. nih.gov Alternatively, the alcohol can be reacted with a carbamoyl (B1232498) chloride (R₂NCOCl) in the presence of a base. A general method for synthesizing carbamic esters involves the reaction of carbon dioxide, an epoxide, and an amine. rsc.org Another approach involves the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which is then reacted with an amine.

Table 5: Synthesis of Carbamic Acid Esters

| Reagent Type | General Structure | Typical Reaction Conditions |

| Isocyanate | R-N=C=O | Aprotic solvent, often with a catalyst (e.g., DBTDL) |

| Carbamoyl Chloride | R₂NCOCl | Aprotic solvent with a non-nucleophilic base |

Further Functionalization of the Pyridine and o-Tolyl Rings

Beyond the hydroxymethyl group, both the pyridine and the o-tolyl rings of this compound are amenable to further functionalization, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These modifications can introduce additional substituents, extending the molecular framework and enabling the exploration of structure-activity relationships.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.comresearchgate.net However, reactions can be driven under forcing conditions, and the directing effects of the existing substituents play a crucial role. In this compound, the hydroxymethyl group at the 3-position and the o-tolyl group at the 5-position will influence the regioselectivity of the substitution. Electrophilic attack is most likely to occur at the C-2, C-4, or C-6 positions of the pyridine ring, which are relatively more electron-rich compared to the positions adjacent to the nitrogen. quora.comquora.com

Nitration, a common electrophilic aromatic substitution, typically requires harsh conditions for pyridines, such as treatment with fuming nitric acid in sulfuric acid or with dinitrogen pentoxide. ntnu.no The o-tolyl ring, being an activated benzene (B151609) ring, can also undergo electrophilic substitution, with the methyl group directing incoming electrophiles to the ortho and para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | Nitration on the o-tolyl ring or at the C-2/C-6 positions of the pyridine ring. | The o-tolyl ring is more activated than the pyridine ring. The C-2 and C-6 positions of the pyridine are the least deactivated for electrophilic attack. quora.comquora.com |

| Halogenation | Br₂/FeBr₃ | Bromination on the o-tolyl ring. | The electron-rich o-tolyl ring is more susceptible to halogenation than the deactivated pyridine ring. |

Note: This table presents predicted outcomes based on general principles of electrophilic aromatic substitution, as specific experimental data for this compound is not available.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic systems. rsc.orgnih.gov To utilize these methods, the this compound scaffold would first need to be functionalized with a suitable handle for cross-coupling, typically a halogen (e.g., Br, I) or a triflate. This could be achieved through electrophilic halogenation of the pyridine or o-tolyl ring, or by conversion of a hydroxyl group on a precursor molecule.

Once a halo-derivative, such as 3-bromo-5-(o-tolyl)pyridine, is obtained, it can undergo a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a widely used method for forming new C-C bonds. mdpi.comnih.gov This would allow for the introduction of additional aryl or alkyl groups onto the pyridine ring.

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This would provide an alternative route to amine derivatives by directly coupling an amine to a halogenated this compound precursor.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura Coupling | 3-Bromo-5-(o-tolyl)pyridine derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-(o-tolyl)pyridine derivative |

| Buchwald-Hartwig Amination | 3-Bromo-5-(o-tolyl)pyridine derivative | Primary or secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-5-(o-tolyl)pyridine derivative |

Note: This table illustrates potential synthetic pathways based on established cross-coupling methodologies. The synthesis of the halogenated precursor is a prerequisite for these reactions.

Advanced Spectroscopic and Structural Characterization of 5 O Tolyl Pyridin 3 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR: A proton NMR spectrum of (5-(o-Tolyl)pyridin-3-yl)methanol would be expected to show distinct signals for each non-equivalent proton. The aromatic protons on the pyridine (B92270) and tolyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet in the range of δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which can be concentration and solvent dependent. The methyl group protons on the tolyl ring would give a characteristic singlet at approximately δ 2.2-2.5 ppm.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would resonate in the δ 120-160 ppm region. The carbon of the hydroxymethyl group would be expected around δ 60-65 ppm, and the methyl carbon of the tolyl group would appear in the upfield region, typically around δ 20-25 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the pyridine and tolyl rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their attached carbon shifts.

DEPT-135 Spectroscopy for Methylene and Methyl Group Assignment

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable technique for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

CH₃ and CH signals appear as positive peaks.

CH₂ signals appear as negative peaks.

Quaternary carbons (C) are not observed.

For this compound, a DEPT-135 spectrum would show a negative peak for the -CH₂OH carbon and positive peaks for the CH carbons of the aromatic rings and the -CH₃ carbon of the tolyl group. This would provide clear confirmation of the presence and nature of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₃NO), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like alcohols. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion could be induced (e.g., through collision-induced dissociation, CID) to provide structural information. Expected fragmentation pathways might include the loss of a water molecule from the hydroxymethyl group, cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, and fragmentation of the pyridine or tolyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the vibrations of atoms within a molecule when it is exposed to infrared radiation. The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the energy required to excite these vibrations. For a molecule like this compound, FT-IR analysis would be expected to confirm the presence of its key functional groups: the hydroxyl (-OH) group, the pyridine ring, and the tolyl substituent.

Expected FT-IR Spectral Features for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic -CH₃) | Stretching | 2850-3000 | Medium |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

In studies of analogous compounds, such as pyridinyl-methanol derivatives, the characteristic broad O-H stretching band is a primary indicator of the alcohol functional group. For instance, research on other pyridyl-methanol compounds consistently reports this feature in the 3200-3600 cm⁻¹ region. The precise position and shape of this band can also provide information about hydrogen bonding within the sample.

X-Ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angle between the pyridine and tolyl rings. This angle is of particular interest as it is influenced by the steric hindrance imposed by the ortho-methyl group on the tolyl ring.

Analysis of related structures, such as other substituted phenyl-pyridine derivatives, has shown that intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, often play a crucial role in defining the crystal packing. For example, in the crystal structure of phenyl(pyridin-2-yl)methanol, O-H···N hydrogen bonds link the molecules into helical chains. A similar hydrogen bonding pattern would be anticipated for this compound.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO |

| Formula Weight | 199.25 |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₃H₁₃NO), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 78.36% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.58% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.03% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.03% |

| Total | 199.253 | 100.00% |

Experimental data from an elemental analyzer for a pure sample of this compound would be expected to closely match these theoretical values, typically within a ±0.4% margin of error, thus confirming its stoichiometric formula. In the broader context of synthetic chemistry, elemental analysis is a standard method for validating the purity and composition of novel compounds.

Computational Chemistry and Theoretical Studies on 5 O Tolyl Pyridin 3 Yl Methanol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for their balance of accuracy and computational cost. These methods allow for a detailed examination of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties.

Disclaimer: The following data is illustrative and based on typical results for structurally similar molecules, as specific computational data for (5-(o-Tolyl)pyridin-3-yl)methanol is not publicly available.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT calculation would begin with the optimization of the molecular geometry of this compound to find its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C(pyridine)-C(tolyl) | 1.49 Å |

| Bond Length | C(pyridine)-C(methanol) | 1.51 Å |

| Bond Length | C(methanol)-O | 1.43 Å |

| Bond Angle | C-C-C (in pyridine (B92270) ring) | 118-121° |

| Bond Angle | C(pyridine)-C(tolyl)-C(tolyl) | 120° |

| Dihedral Angle | C-C-C-C (Pyridine-Tolyl) | ~45° |

These geometric parameters are fundamental for understanding the molecule's shape and how it might fit into the active site of a protein or interact with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich tolyl and pyridine rings, while the LUMO may be distributed over the pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

A relatively large HOMO-LUMO gap, as illustrated above, would suggest that this compound possesses good stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, especially the hydroxyl proton of the methanol group.

Green: Regions of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and is instrumental in understanding hydrogen bonding and other non-covalent interactions.

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can predict how this compound might behave in a biological environment. Molecular docking is a key technique in this regard.

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a target protein. This method is central to drug discovery and helps in identifying potential drug candidates. The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating the binding affinity, often expressed as a docking score.

The selection of a target protein would depend on the therapeutic area of interest. For instance, based on the functionalities of similar pyridine-containing molecules, potential targets could include kinases, transferases, or other enzymes implicated in disease pathways. The docking results would reveal key interactions, such as:

Hydrogen bonds: The hydroxyl group of the methanol moiety and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The tolyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-stacking: The aromatic pyridine and tolyl rings can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A lower docking score generally indicates a more favorable binding interaction.

During the docking process, it is essential to consider the conformational flexibility of the ligand. This compound is not a rigid molecule; there is rotational freedom around the single bond connecting the pyridine and tolyl rings, as well as the bond connecting the methanol group to the pyridine ring.

Conformational analysis involves exploring the different possible three-dimensional arrangements of the molecule and their corresponding energy levels. This creates an energetic profile, or potential energy surface, which identifies the low-energy, and therefore more likely, conformations of the molecule. Understanding the preferred conformations is crucial because the bioactive conformation (the shape the molecule adopts when it binds to its target) must be energetically accessible. This analysis ensures that the docking simulations are based on realistic molecular geometries.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are instrumental in modern drug discovery and development. These techniques allow for the elucidation of relationships between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules. While specific QSAR and pharmacophore models for this compound are not extensively documented in publicly available literature, the principles can be applied by examining studies on analogous pyridine-containing structures.

The development of predictive QSAR models for compounds analogous to this compound involves establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. These models are built using a "training set" of molecules with known activities and then validated using a "test set" to ensure their predictive power. nih.govmdpi.com

QSAR Model Development:

For a series of pyridine derivatives, a typical QSAR model might take the following form:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors can be of various types:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, Hammett constants (σ) can describe the electron-donating or electron-withdrawing nature of substituents on the pyridine and tolyl rings. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and STERIMOL parameters are commonly used to model the steric influence of different groups on receptor binding. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, often expressed as logP or π, is crucial for its pharmacokinetic and pharmacodynamic properties. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.

3D-QSAR Approaches:

More advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship. nih.govnih.govresearchgate.net These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.

For a hypothetical CoMSIA model of pyridine-based inhibitors, the following statistical parameters could be expected, indicating a robust and predictive model:

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.622 | Indicates good internal predictive ability of the model. nih.gov |

| r² (Non-cross-validated r²) | 0.859 | Represents the goodness of fit of the model to the training set data. nih.gov |

| r²_pred (External validation r²) | 0.774 | Shows the predictive power of the model for an external test set. nih.gov |

| F-value | > 50 | Indicates the statistical significance of the regression model. nih.gov |

| Standard Error of Estimate (SEE) | Low | Reflects the precision of the predicted values. |

This table represents hypothetical yet realistic statistical outcomes for a 3D-QSAR model based on published studies of analogous compounds.

The insights gained from QSAR and pharmacophore modeling provide a foundation for the rational design of novel derivatives with improved biological profiles.

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govdovepress.com For a kinase inhibitor, a pharmacophore model derived from this compound and its analogs might include:

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond donor feature from the methanol hydroxyl group.

An aromatic/hydrophobic region corresponding to the o-tolyl group.

An additional aromatic feature from the pyridine ring.

A hypothetical three-point pharmacophore model could be proposed for a class of inhibitors including this compound, highlighting key interaction points. researchgate.net

| Pharmacophoric Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with a hydrogen bond donor amino acid residue in the target's active site. |

| Hydrogen Bond Donor (HBD) | Methanol -OH group | Interaction with a hydrogen bond acceptor residue. |

| Aromatic Ring (AR) | o-Tolyl group | π-π stacking or hydrophobic interactions within a pocket of the target protein. |

This table outlines a plausible pharmacophore model based on the chemical structure of this compound and general principles of kinase inhibition.

Rational Design Strategies:

Scaffold Hopping: Pharmacophore models can be used to search large chemical databases for novel scaffolds that match the essential features but have different core structures. This can lead to the discovery of new chemical series with improved properties. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict the binding mode of this compound and its proposed derivatives. nih.govresearchgate.net This allows for the design of modifications that enhance favorable interactions and reduce steric clashes.

Lead Optimization: Based on QSAR models, modifications to the this compound scaffold can be prioritized. For example, if the model indicates that a more electron-withdrawing substituent on the pyridine ring would increase activity, various groups with different electronic properties can be synthesized and tested. The "skeleton merging strategy" is another approach where structural features from different active compounds are combined to create a new, potentially more potent molecule. nih.gov The systematic optimization of a lead compound can lead to the identification of derivatives with significantly improved pharmacological and physicochemical properties. acs.org

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of targeted derivatives based on the this compound scaffold.

Biological Activity Investigations Methodological Framework

In Vitro Enzyme Inhibition Assays

The interaction of small molecules with enzymes is a primary mechanism of pharmacological action. To investigate this, the inhibitory potential of (5-(o-Tolyl)pyridin-3-yl)methanol against key enzymes implicated in various pathological conditions is being evaluated.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical strategy in the management of Alzheimer's disease. The capacity of this compound to inhibit these enzymes would be assessed using a colorimetric method. This assay typically involves the hydrolysis of acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide by the respective enzymes, leading to the production of thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically. A reduction in the rate of color formation in the presence of the test compound would indicate enzymatic inhibition. The results would be expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

While no specific data for this compound is currently available, related studies on other pyridine-containing compounds have demonstrated the potential for this class of molecules to exhibit cholinesterase inhibitory activity. For instance, certain N-benzyl pyridinium (B92312)–curcumin (B1669340) derivatives have shown potent AChE inhibition.

Inhibition of glycosidase enzymes such as α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and absorption. The inhibitory activity of this compound against these enzymes would be determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, or the hydrolysis of starch for α-amylase. A decrease in the enzymatic reaction rate in the presence of the compound would signify inhibition. Acarbose is commonly used as a positive control in these assays.

Antioxidant Potential Evaluation Methodologies

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound would be evaluated to determine its ability to neutralize harmful free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the free radical scavenging ability of compounds. In the DPPH assay, the stable free radical DPPH• is reduced by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. The scavenging activity is typically quantified as the percentage of radical inhibition and the IC50 value.

While direct antioxidant data for this compound is not yet reported, studies on compounds with similar structural motifs, such as certain curcumin derivatives, have shown antioxidant potential in ABTS assays.

Antimicrobial Activity Assessment Methodologies

The discovery of new antimicrobial agents is crucial in combating infectious diseases and the rise of antibiotic resistance. The potential of this compound as an antimicrobial agent would be investigated, with an initial focus on Gram-positive bacteria.

The antimicrobial activity of this compound against a panel of clinically relevant Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) would be assessed using standard methods such as the broth microdilution or agar (B569324) disk diffusion assays. In the broth microdilution method, the minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits bacterial growth, is determined. The agar disk diffusion method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the target bacteria. The diameter of the zone of inhibition around the disk indicates the extent of antimicrobial activity.

Conclusion and Future Research Perspectives

Current State of Research on (5-(o-Tolyl)pyridin-3-yl)methanol

The chemical compound this compound is a specific substituted pyridine (B92270) derivative. A comprehensive review of the scientific literature reveals that dedicated research focusing exclusively on this particular molecule is limited. However, the broader family of pyridine-containing compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. nih.govresearchgate.netresearchgate.netrsc.org The pyridine scaffold is a common feature in many FDA-approved drugs and natural products, highlighting its importance as a pharmacophore. researchgate.netresearchgate.net

Research on structurally related compounds, such as aryl-substituted pyridines and pyridinyl-methanol derivatives, provides a foundation for understanding the potential properties and reactivity of this compound. The synthesis of such biaryl systems is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.comyoutube.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. youtube.com For instance, studies have been conducted on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and substituted pyridines, which offers insights into the potential synthetic strategies for the title compound. beilstein-journals.org

The biological activities of pyridine derivatives are vast and include antimicrobial, anticancer, and central nervous system (CNS) effects. nih.govnih.govnih.gov For example, some diarylpyridines have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov The introduction of different aryl groups onto the pyridine ring can significantly influence the biological activity, a key aspect of structure-activity relationship (SAR) studies. nih.gov Given this context, this compound represents an unexplored entity within a well-established class of bioactive molecules.

Unaddressed Research Questions and Methodological Gaps

The nascent state of research on this compound leaves several fundamental questions unanswered. A primary gap is the absence of a standardized and optimized synthetic protocol for its preparation. While Suzuki-Miyaura coupling is a logical approach, the specific conditions, including the choice of catalyst, base, and solvent, for the efficient coupling of an o-tolylboronic acid with a 5-substituted-pyridin-3-yl-methanol precursor have not been reported.

Key unaddressed research questions include:

What is the most efficient and scalable synthetic route to this compound with high purity and yield?

What are the fundamental physicochemical properties of this compound, such as its solubility, stability, and crystalline structure?

What is the full spectrum of its biological activity? Does it exhibit cytotoxic, antimicrobial, or neuroactive properties characteristic of other pyridine derivatives?

What are the specific molecular targets of this compound, should it display significant biological activity?

How does the ortho-substitution on the tolyl ring influence its biological activity and metabolic stability compared to its meta and para isomers?

Methodologically, there is a need to move beyond theoretical synthesis and perform the actual preparation and characterization of the compound. Furthermore, a systematic biological screening using a broad panel of assays is required to identify any potential therapeutic applications.

Proposed Directions for Synthetic Development and Optimization

The development of a robust synthetic route is the first critical step in enabling further research on this compound. A plausible and efficient approach would be a Suzuki-Miyaura cross-coupling reaction.

A proposed synthetic pathway could involve:

Preparation of a suitable pyridine precursor: A key starting material would be a 5-halo-pyridin-3-yl-methanol derivative, such as (5-bromopyridin-3-yl)methanol (B1273246). The hydroxyl group might need to be protected, for instance as a silyl (B83357) ether, to prevent interference with the coupling reaction.

Suzuki-Miyaura Coupling: The protected (5-bromopyridin-3-yl)methanol could then be coupled with o-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), a suitable base (e.g., K₂CO₃ or K₃PO₄), and an appropriate solvent system (e.g., dioxane/water or toluene). nih.gov

Deprotection: Following the successful coupling, the protecting group on the methanol (B129727) moiety would be removed to yield the final product, this compound.

Optimization of this synthesis would be crucial and could involve screening various catalysts, ligands, bases, and reaction conditions (temperature, time) to maximize the yield and purity. The table below outlines a potential set of parameters for optimization based on related reactions found in the literature.

Table 1: Proposed Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options to be Investigated | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Different catalysts exhibit varying reactivity and stability. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky electron-rich phosphine (B1218219) ligands can improve catalytic activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. youtube.com |

| Solvent System | Dioxane/H₂O, Toluene, DMF | The solvent affects the solubility of reactants and the stability of the catalyst. |

| Temperature | Room Temperature to 100 °C | Higher temperatures can increase reaction rates but may also lead to side products. |

Future Avenues for Advanced Biological and Mechanistic Investigations

Once this compound is synthesized and characterized, a wide range of biological and mechanistic studies can be undertaken. Based on the activities of related pyridine derivatives, initial investigations should focus on:

Anticancer Screening: The compound should be tested against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov If activity is observed, further studies could explore its mechanism of action, such as inhibition of tubulin polymerization or specific kinases. nih.gov

Antimicrobial Assays: Evaluation against a spectrum of pathogenic bacteria and fungi would be valuable, given that many pyridine derivatives exhibit antimicrobial properties. nih.govmdpi.com

Neuroactivity Profiling: The structural similarity to some neuroactive compounds suggests that its interaction with CNS targets, such as receptors and enzymes, should be investigated. nih.gov Assays for binding to receptors like serotonin (B10506) or histamine (B1213489) receptors could be a starting point. nih.govnih.gov

Should any significant biological activity be identified, subsequent mechanistic studies would be essential. These could include:

Target Identification: Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, or computational target prediction could be used to identify the specific protein(s) with which the compound interacts.

Enzymatic and Cellular Assays: To validate the identified targets and understand the mode of action, specific enzyme inhibition assays or cell-based reporter assays would be necessary.

Structure-Activity Relationship (SAR) Studies: A library of analogues of this compound could be synthesized to explore the SAR. For instance, the position of the methyl group on the tolyl ring could be varied, or the methanol group could be modified to an ether or an ester to understand the contribution of each part of the molecule to its biological activity. nih.gov

Outlook for Application in Pre-clinical Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound and its future derivatives hold promise as tools for pre-clinical chemical biology research. A novel, well-characterized small molecule with a defined biological activity can serve as a chemical probe to investigate complex biological processes.

Potential applications in this area include:

Probing Cellular Pathways: If the compound is found to modulate a specific signaling pathway, it can be used to study the downstream effects of that pathway in a controlled manner.

Validation of Drug Targets: A selective and potent derivative could be used to validate a novel protein as a potential drug target in disease models.

Development of Imaging Agents: By incorporating a fluorescent tag or a radioisotope, derivatives of this compound could be developed into imaging agents for positron emission tomography (PET) or fluorescence microscopy to visualize the distribution of its target in cells or in vivo.

Q & A

Q. What are the optimal synthetic routes for (5-(o-Tolyl)pyridin-3-yl)methanol, and how do reaction conditions influence yield?

The compound can be synthesized via Grignard reactions or cross-coupling strategies (e.g., Suzuki-Miyaura). For example:

- Grignard approach : Reacting a pyridinyl ketone with o-tolyl magnesium bromide in THF under reflux, followed by quenching with methanol and purification via column chromatography (yield: ~65–75%) .

- Suzuki coupling : Using a boronic ester derivative of o-tolyl with a bromopyridinyl methanol precursor, catalyzed by Pd(PPh₃)₄ in a DMF/H₂O solvent system (yield: ~70–80%) .

Key factors : Temperature (70–100°C), catalyst loading (1–5 mol%), and solvent polarity significantly affect reaction efficiency. Lower yields (<50%) are observed with improper ligand-to-metal ratios .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows distinct peaks for the pyridine ring (δ 8.2–8.5 ppm), o-tolyl methyl (δ 2.4 ppm), and methanol -OH (δ 4.8 ppm, broad). ¹³C NMR confirms aromatic carbons (δ 120–150 ppm) .

- X-ray crystallography : Using SHELXL for refinement, bond lengths (C-N: 1.34 Å, C-O: 1.43 Å) and dihedral angles between pyridine and o-tolyl groups (~15–25°) are determined .

- IR : O-H stretch at ~3200–3400 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Solubility in methanol and ethanol is moderate (~10–20 mg/mL) .

- Stability : Degrades under strong acidic (pH < 3) or basic (pH > 10) conditions, with <80% remaining after 24 hours. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational methods elucidate the electronic structure and reactivity of this compound?

- DFT calculations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. The o-tolyl group induces steric hindrance, reducing nucleophilic attack at the pyridine N-atom .

- Molecular docking : Simulations suggest potential binding to kinase targets (e.g., GSK-3β) via hydrogen bonding between the methanol -OH and Asp200 residue (binding energy: −8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies arise from:

- Catalyst choice : PdCl₂(dppf) increases Suzuki coupling yields by 15% compared to Pd(OAc)₂ .

- Purification methods : Gradient HPLC (C18 column, 70:30 MeOH/H₂O) improves purity (>95%) but reduces yield by ~10% vs. column chromatography .

Recommendation : Optimize catalyst/ligand pairs and validate purity via LC-MS before yield comparisons .

Q. What strategies enhance crystallographic data quality for this compound derivatives?

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- In vitro assays : Inhibits COX-2 (IC₅₀: 12 µM) in LPS-induced macrophages, measured via prostaglandin E₂ ELISA.

- SAR studies : Methanol substitution enhances solubility but reduces binding affinity compared to methyl ether analogs .

- Cytotoxicity : CC₅₀ > 50 µM in HEK293 cells (MTT assay), suggesting low general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.